2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
“2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 192.17 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is “2-oxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid” and its InChI code is "1S/C9H8N2O3/c12-8-4-10-7-3-5 (9 (13)14)1-2-6 (7)11-8/h1-3,10H,4H2, (H,11,12) (H,13,14)" .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Chemical Synthesis
“2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The protocol is environmentally benign with mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .
Biomedical Research
This compound is a key moiety present in various natural, synthetic and semi-synthetic chemical building blocks . It has multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment . Many synthetic chemicals like veranal which is used as a sedative and zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .
Pharmaceutical Industry
In the pharmaceutical industry, this compound is used in the synthesis of carboxamides . The synthesized carboxamides showed a strong potency in inhibiting Acetylcholinesterase enzyme (AChE), which was evaluated by the in-house gas chromatography method . Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM) .
Agriculture
While there is no direct evidence of the use of this compound in agriculture, it’s worth noting that similar compounds have been used in the development of new pesticides and herbicides . The compound could potentially be used in the synthesis of new agrochemicals. However, further research would be needed to confirm its effectiveness and safety in this application.
Cosmetic Industry
Although there is no direct evidence of the use of this compound in the cosmetic industry, it’s possible that it could have potential applications. For example, it could be used in the formulation of skincare products, given its potential therapeutic and pharmacological activities . However, further research would be needed to confirm its effectiveness and safety in this application.
Energy Industry
There is no direct evidence of the use of this compound in the energy industry. However, similar compounds have been used in the development of new materials for energy storage and conversion . The compound could potentially be used in the synthesis of new materials for batteries or fuel cells. However, further research would be needed to confirm its effectiveness in this application.
Safety And Hazards
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNYVKDHRBGXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365993 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
CAS RN |
189497-99-2 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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